

A Comprehensive Technical Guide to the Physicochemical Properties of Raspberry Ketone

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Compound of Interest

Compound Name: 4-(4-Hydroxyphenyl)but-3-en-2-one

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Raspberry ketone, chemically known as 4-(4-hydroxyphenyl)-2-butanone, is a phenolic compound naturally occurring in red raspberries (*Rubus idaeus*) and other fruits.^{[1][2][3]} It is the primary aroma compound responsible for the characteristic scent of raspberries.^[1] Beyond its extensive use as a fragrance and flavoring agent in the food and cosmetic industries, raspberry ketone has garnered significant scientific interest for its potential therapeutic applications, including its purported anti-obesity and anti-inflammatory effects.^{[2][4]} This technical guide provides an in-depth overview of the core physicochemical properties of raspberry ketone, detailed experimental methodologies for their determination, and an exploration of its interaction with key cellular signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for research and drug development, influencing aspects such as formulation, bioavailability, and mechanism of action. The key properties of raspberry ketone are summarized in the tables below.

Table 1: General Physicochemical Properties of Raspberry Ketone

Property	Value	References
Chemical Name	4-(4-hydroxyphenyl)-2-butanone	[5] [6] [7] [8]
Synonyms	p-Hydroxybenzyl acetone, Frambinone, Rheosmin	[5] [9] [10]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[11] [12] [13]
Molecular Weight	164.20 g/mol	[1] [6] [7] [11] [14]
Appearance	White to pale yellow crystalline powder or needles	[11] [12] [13] [15]
Odor	Sweet, fruity, characteristic of raspberries	[11] [15] [16]

Table 2: Thermodynamic and Solubility Properties of Raspberry Ketone

Property	Value	References
Melting Point	82-84 °C	[1] [5] [11]
Boiling Point	200 °C at 760 mmHg; 140-146 °C at 0.5 mmHg	[1] [12] [17]
Water Solubility	Insoluble to slightly soluble	[11] [12] [18]
Solubility in Organic Solvents	Soluble in ethanol, ether, acetone, and volatile oils	[11] [12] [16]
pKa	9.99 ± 0.15 (Predicted)	[11] [12] [15]
logP (Octanol-Water Partition Coefficient)	1.48	[4]

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections outline the general methodologies for measuring the key properties of raspberry ketone.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Melting Point Determination

- **Sample Preparation:** A small amount of finely powdered, dry raspberry ketone is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range) are recorded. For a pure compound, this range should be narrow (0.5-1 °C).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

- **Apparatus Setup:** A small-scale distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer, and a receiving flask.
- **Sample and Heating:** A sample of raspberry ketone is placed in the distillation flask along with a few boiling chips to ensure smooth boiling. The flask is heated gently.

- **Temperature Reading:** The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask. The temperature is recorded when it stabilizes as the liquid boils and the vapor condenses on the thermometer bulb before passing into the condenser.
- **Pressure Correction:** The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure (760 mmHg) if necessary.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

- **Sample Preparation:** An excess amount of raspberry ketone is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
- **Equilibration:** The flask is agitated (e.g., using a mechanical shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** A known volume of the clear, saturated solution is carefully removed and the concentration of dissolved raspberry ketone is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Determination of the Octanol-Water Partition Coefficient (logP)

The logP value is a measure of the lipophilicity of a compound and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

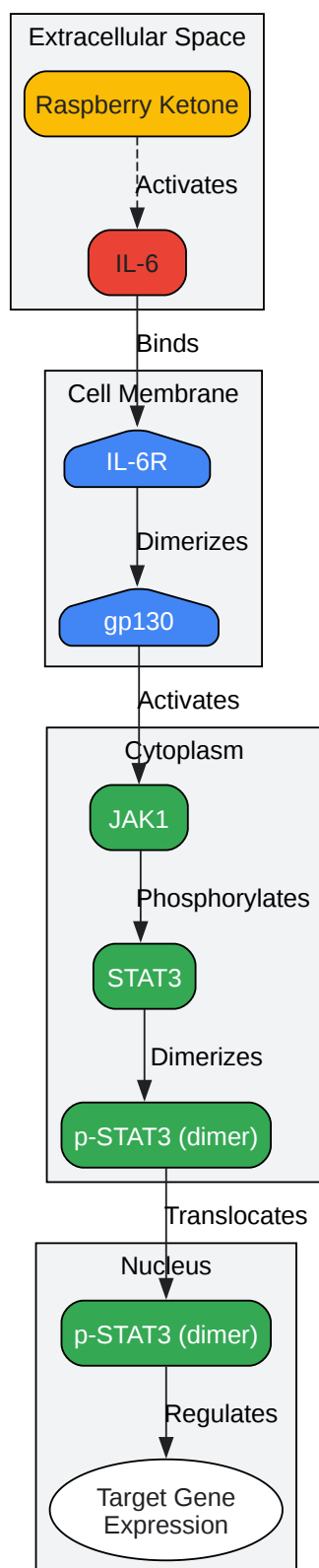
- **Phase Preparation:** Equal volumes of n-octanol and water are placed in a separatory funnel and shaken vigorously to mutually saturate the two phases. The layers are then allowed to separate completely.
- **Partitioning:** A known amount of raspberry ketone is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
- **Equilibration:** The funnel is shaken for a set period to allow the raspberry ketone to partition between the two phases until equilibrium is reached.
- **Phase Separation and Analysis:** The two phases are carefully separated. The concentration of raspberry ketone in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Signaling Pathways and Molecular Interactions

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of raspberry ketone. Two key signaling pathways that appear to be modulated by this compound are the IL-6/JAK1/STAT3 and TLR-4/NF- κ B pathways.

IL-6/JAK1/STAT3 Signaling Pathway

The Interleukin-6 (IL-6)/Janus Kinase 1 (JAK1)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a crucial signaling cascade involved in inflammation, immune response, and cell proliferation. Studies suggest that raspberry ketone glucoside can suppress melanin synthesis by activating this pathway.



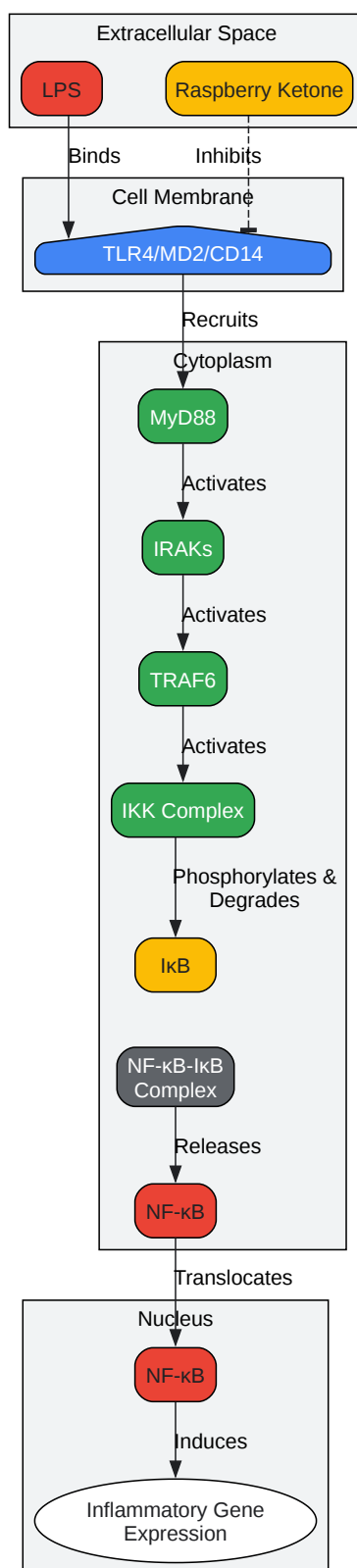
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Figure 1: Proposed activation of the IL-6/JAK1/STAT3 pathway by raspberry ketone.

TLR-4/NF- κ B Signaling Pathway

The Toll-like receptor 4 (TLR-4)/nuclear factor-kappa B (NF- κ B) pathway is a cornerstone of the innate immune system, responsible for initiating inflammatory responses to pathogens.

Research indicates that raspberry ketone may exert anti-inflammatory effects by inhibiting this pathway.



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Figure 2: Proposed inhibition of the TLR-4/NF-κB pathway by raspberry ketone.

Conclusion

This technical guide provides a consolidated resource on the fundamental physicochemical properties of raspberry ketone, essential for its application in research and development. The presented data, experimental protocols, and insights into its molecular interactions with key signaling pathways offer a solid foundation for further investigation into the therapeutic potential of this intriguing natural compound. As research continues, a deeper understanding of its mechanism of action will be crucial for the development of novel applications in the pharmaceutical and nutraceutical industries.

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